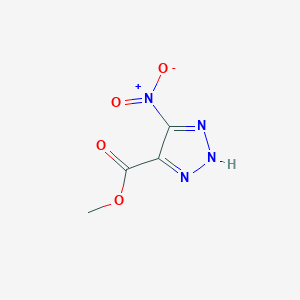

methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

CAS No.: 524036-06-4

Cat. No.: VC13311175

Molecular Formula: C4H4N4O4

Molecular Weight: 172.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 524036-06-4 |

|---|---|

| Molecular Formula | C4H4N4O4 |

| Molecular Weight | 172.10 g/mol |

| IUPAC Name | methyl 5-nitro-2H-triazole-4-carboxylate |

| Standard InChI | InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7) |

| Standard InChI Key | VZOGVAWHFFOYNM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NNN=C1[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=NNN=C1[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The compound features a 1,2,3-triazole core substituted at the 4-position with a carboxylate ester (-COOCH₃) and at the 5-position with a nitro group (-NO₂). Key structural insights include:

-

Aromaticity: The triazole ring contributes to planarity and resonance stabilization, enhancing stability .

-

Electron-withdrawing effects: The nitro group reduces electron density at adjacent positions, influencing reactivity and intermolecular interactions .

-

Tautomerism: The 2H-tautomer is stabilized by conjugation between the nitro group and the triazole ring .

Table 1: Basic Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₄N₄O₄ | |

| Molecular weight | 172.10 g/mol | |

| IUPAC name | Methyl 5-nitro-2H-triazole-4-carboxylate | |

| SMILES | COC(=O)C1=NNN=C1N+[O-] |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization and functionalization steps:

-

Triazole ring formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-mediated cyclization .

-

Nitration: Introduction of the nitro group using nitric acid or nitronium tetrafluoroborate .

-

Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions.

Example Protocol (adapted from ):

-

Cyclization: React 1-azido-4-nitrobenzene with ethyl acetoacetate in methanol using sodium ethoxide (0–5°C, 8 hours).

-

Hydrazinolysis: Treat the intermediate with hydrazine hydrate in DMF (reflux, 6 hours).

-

Condensation: React the carbohydrazide with pyrazole aldehydes in ethanol/H₂SO₄ (reflux, 1–2 hours).

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | NaOEt, MeOH, 0–5°C | 75% |

| Nitration | HNO₃/H₂SO₄, 0°C | 60–70% |

| Esterification | CH₃OH, H₂SO₄, reflux | 80–85% |

Chemical Properties and Reactivity

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol .

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases due to ester hydrolysis .

Reactivity

-

Ester hydrolysis: Forms 5-nitro-2H-1,2,3-triazole-4-carboxylic acid under acidic/basic conditions .

-

Nitro group reduction: Catalytic hydrogenation yields the corresponding amine derivative, a potential pharmacophore .

Table 3: Spectral Data

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1720 (C=O), 1530 (N-O asymmetric) |

| ¹H NMR (δ) | 3.90 (s, 3H, -OCH₃), 8.20 (s, 1H, triazole) |

| ¹³C NMR (δ) | 165.5 (C=O), 148.2 (C-NO₂) |

Biological Activity and Applications

Pharmacological Applications

-

Drug intermediates: The nitro group serves as a precursor for bioisosteric modifications .

-

Agrochemicals: Triazole derivatives are used in fungicides and herbicides .

Table 4: Comparative Bioactivity of Triazole Analogs

| Compound | Activity (IC₅₀) | Target Organism |

|---|---|---|

| Fluconazole | 0.5 μM | Candida albicans |

| 5-Nitro-1,2,3-triazole-4-carboxamide | 1.7 μM (TEAD inhibition) | Human cancer cells |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume